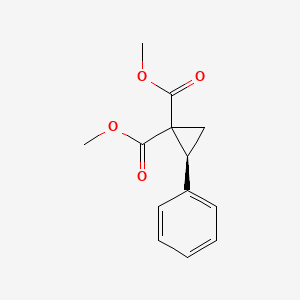

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate

Description

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate (DMPD) is a donor-acceptor cyclopropane (DAC) featuring a cyclopropane ring substituted with two ester groups and a phenyl group. Its unique structure enables participation in ring-opening and cycloaddition reactions, particularly under Lewis acid catalysis. Notably, DMPD reacts with aromatic aldehydes in the presence of TaCl₅ to form substituted tetrahydronaphthalenes with cis-aryl and chlorine substituents . This reactivity contrasts with other DACs and Lewis acids, making DMPD a valuable synthetic intermediate.

Properties

CAS No. |

158800-60-3 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

dimethyl (2S)-2-phenylcyclopropane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |

InChI Key |

HEDVHUQQVZUKBN-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C1(C[C@H]1C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylcyclopropane with dimethyl malonate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

TaCl₅-Mediated Reactions with Aromatic Aldehydes

This cyclopropane derivative undergoes novel annulation reactions with aromatic aldehydes in the presence of TaCl₅, yielding substituted tetrahydronaphthalenes. The reaction proceeds under mild conditions (23°C, 24 hours in 1,2-dichloroethane) with 2 equivalents each of aldehyde and TaCl₅ .

Key Reaction Data:

| Aldehyde Substituent | Product Yield | Major Product Structure |

|---|---|---|

| 4-Iodobenzaldehyde | 82% | 1-Chloro-6-iodo-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate |

| 4-Bromobenzaldehyde | 90% | 6-Bromo-1-chloro analog |

| 4-Fluorobenzaldehyde | 87% | 6-Fluoro derivative |

Mechanistic Pathway :

-

TaCl₅ coordinates to the cyclopropane, polarizing the C-C bonds .

-

Cyclopropane ring opens via electrophilic attack by an aldehyde-derived carbocation intermediate .

-

Sequential [4+2] annulation forms the tetrahydronaphthalene core.

-

Final chlorination occurs via S<sub>N</sub>2 displacement (ΔG<sup>‡</sup> = 14.56 kcal/mol, calculated at B3LYP/6-31G(d)/LanL2DZ level) .

Yb(OTf)₃-Catalyzed Ring-Opening with Dithiocarbamates

The compound reacts with in situ-generated dithiocarbamates (from amines and CS₂) under Yb(OTf)₃ catalysis, followed by alkyl propiolate addition :

General Protocol :

-

Step 1 : Piperidine + CS₂ → Dithiocarbamate

-

Step 2 : Cyclopropane ring-opening (Yb(OTf)₃, THF, 25°C, 16 h)

-

Step 3 : Michael addition with methyl propiolate (Cs₂CO₃, 12 h)

Representative Outcomes:

| Cyclopropane Derivative | Product Yield | E/Z Ratio |

|---|---|---|

| Parent compound | 72% | 5:1 |

| 4-Methoxyphenyl analog | 68% | 4:1 |

| 4-Chlorophenyl variant | 54% | 5:1 |

This method enables stereoselective synthesis of pent-1-ene-1,3,3-tricarboxylates with aryl substituents .

General Reactivity Profile

The compound's behavior aligns with typical D-A cyclopropanes:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic ring-opening | Lewis acids (GaCl₃, FeCl₃) | Malonate derivatives |

| Nucleophilic attack | Thiols, amines | Functionalized open-chain compounds |

| Transition metal catalysis | Pd, Ni complexes | Cross-coupled products |

Synthetic Utility

-

Scalability : Demonstrated at 2.0 mmol scale without yield deterioration .

-

Functional Group Tolerance : Accommodates electron-donating (-OCH₃) and withdrawing (-Cl, -Br) groups on both cyclopropane and aldehyde components .

-

Stereochemical Control : Products exhibit cis arrangement of aryl and chloro substituents in tetrahydronaphthalene derivatives .

This comprehensive analysis underscores the compound's versatility in constructing complex carbocyclic architectures through mechanistically distinct pathways. The reported methods provide robust platforms for synthesizing pharmacologically relevant tetrahydronaphthalenes and functionalized malonate derivatives.

Scientific Research Applications

Synthetic Applications

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that are valuable in creating complex molecules.

Reaction with Aromatic Aldehydes

Recent studies have highlighted the reactivity of this compound with aromatic aldehydes under the influence of tantalum(V) chloride (TaCl5). This reaction leads to the formation of substituted tetrahydronaphthalene derivatives, which are important intermediates in organic synthesis. The process involves hydrolysis followed by a cyclization step that yields products with good yields (up to 81%) and demonstrates a new type of reactivity for this class of compounds .

| Reaction Conditions | Yield | Products |

|---|---|---|

| TaCl5, 1,2-Dichloroethane, 23 °C for 24 h | 81% | Substituted tetrahydronaphthalenes |

Synthesis of Pyrrolidinones

This compound can be utilized in the synthesis of pharmacologically relevant compounds such as pyrrolidinones. In one method, it reacts with donor–acceptor cyclopropanes to produce 1,5-substituted pyrrolidin-2-ones. This reaction is facilitated by nickel(II) perchlorate and shows promising yields, indicating its potential in drug development .

Biological Applications

The biological activity of this compound and its derivatives has been explored in various studies.

Anticancer Activity

Compounds derived from this compound have been investigated for their anticancer properties. The structural modifications introduced during synthetic transformations can enhance their biological activity against cancer cell lines. For instance, certain tetrahydronaphthalene derivatives have shown selective cytotoxicity towards specific cancer types .

Agrochemical Potential

The compound's derivatives are also being researched for potential applications in agriculture as fungicides and insecticides. Their structural characteristics may confer specific bioactivities that can be harnessed for pest control .

Industrial Applications

In addition to its synthetic and biological applications, this compound has potential industrial uses.

Chemical Manufacturing

The compound can be employed as an intermediate in the production of various fine chemicals and pharmaceuticals. Its ability to undergo diverse chemical reactions makes it a valuable precursor in the synthesis of complex organic molecules used in different industries.

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The ester groups can also participate in hydrolysis and transesterification reactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Reactivity

Table 1: Structural Comparison of Cyclopropane Dicarboxylates

Key Observations :

- Ester Group Influence : Ethyl esters (vs. methyl in DMPD) slightly alter reaction yields but maintain tetrahydronaphthalene formation .

- Substituent Position : 1,1-Dicarboxylates (DMPD) favor cycloaddition, whereas 1,2-dicarboxylates (e.g., dimethyl 3,3-diphenyl) may exhibit divergent reactivity .

- Aryl vs. Vinyl : The phenyl group in DMPD stabilizes transition states via conjugation, while vinyl groups enable alternative reaction pathways .

Reaction Pathways with Lewis Acids

Table 2: Reaction Outcomes with Different Lewis Acids

Key Observations :

Substituent Effects on Reaction Outcomes

Table 3: Impact of Aromatic Aldehyde Substituents on DMPD Reactions

Key Observations :

Biological Activity

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is a bicyclic compound featuring a cyclopropane ring fused with a phenyl group and two ester functional groups. Its unique structure contributes to its potential biological activities, which have been explored in various studies. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and highlighting its pharmacological potential.

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 234.25 g/mol

- CAS Number : 3709-20-4

- Chirality : The compound exhibits chirality at the cyclopropane ring, specifically in the (S) configuration, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

- Anti-cancer Activity : Cyclopropane derivatives have been investigated for their ability to inhibit cancer cell growth. Their structural features allow them to interact with various biological targets such as enzymes and receptors involved in cancer progression .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions that enhance its reactivity:

- Reactivity with Aromatic Aldehydes : The compound has been shown to react with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅), leading to the formation of substituted tetrahydronaphthalenes. This reaction pathway suggests potential for generating biologically active compounds through synthetic modifications .

- Quantum Chemical Modeling : Studies utilizing quantum chemical methods have demonstrated favorable activation barriers for reactions involving this compound, indicating its potential for further chemical transformations that could enhance its biological profile .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Tetrahydronaphthalene Derivatives

A notable study examined the reaction of this compound with various aromatic aldehydes using TaCl₅. The results indicated that this reaction produced tetrahydronaphthalene derivatives with promising biological activities, including anti-cancer properties. The mechanism proposed involves the formation of carbocation intermediates that facilitate electrophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Corey-Chaykovsky reaction, where a sulfonium ylide reacts with an α,β-unsaturated ester. Stereoselectivity depends on the chiral auxiliary or catalyst used. For example, asymmetric catalysis with Rh(II) complexes can induce enantiomeric excess (ee) >90% under optimized conditions (e.g., solvent polarity, temperature) . Hydrolysis of intermediates (e.g., diethyl esters) under acidic reflux (e.g., 1N HCl, 20 h) is a critical step for carboxylate formation .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Used to assess purity and resolve enantiomers when paired with chiral columns (e.g., β-cyclodextrin phases). Reference data from NIST Standard Reference Databases ensure accurate retention index matching .

- NMR Spectroscopy : and NMR identify cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 165–170 ppm). NOESY confirms stereochemistry by spatial proximity of phenyl and ester groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHO, exact mass 234.089 g/mol) .

Q. How do solvent polarity and temperature affect the stability of the cyclopropane ring during storage?

- Methodological Answer : Cyclopropanes are prone to ring-opening under acidic/basic conditions. Storage in aprotic solvents (e.g., dichloromethane) at –20°C minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify degradation products .

Advanced Research Questions

Q. What computational strategies are effective for optimizing enantioselectivity in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state energies to identify chiral catalysts (e.g., Rh(II) or Cu(I)) that favor the (S)-enantiomer. Molecular dynamics simulations model solvent-catalyst interactions to refine reaction pathways. Iterative feedback between computational predictions and experimental validation (e.g., ICReDD’s reaction design framework) reduces trial-and-error cycles .

Q. How can factorial design be applied to resolve contradictory data in cyclopropane functionalization studies?

- Methodological Answer : A factorial design (factors: catalyst loading, temperature, solvent) identifies interactions causing variability. For example, ANOVA analysis of reaction yield data might reveal that high catalyst loading (20 mol%) in THF at 0°C maximizes yield (85%) while minimizing byproducts (e.g., ring-opened derivatives). Contradictions in literature data often arise from unoptimized factor interactions, which factorial design systematically addresses .

Q. What reactor designs are optimal for scaling up enantioselective cyclopropanation while maintaining stereochemical fidelity?

- Methodological Answer : Continuous-flow microreactors enhance heat/mass transfer, critical for exothermic cyclopropanation. Computational fluid dynamics (CFD) models predict residence time distributions (RTD) to avoid racemization. For example, a coiled tube reactor (ID 1 mm, Re > 2000) achieves 95% ee at 25°C, compared to 88% ee in batch .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can detect polymorphs (e.g., Form I mp 120°C vs. Form II mp 115°C). Solubility discrepancies (e.g., in ethanol vs. acetone) are resolved via shake-flask studies with HPLC quantification under standardized conditions (USP <1174>) .

Methodological Resources

- Stereochemical Validation : Use chiral HPLC (Chiralpak IA column) with reference standards .

- Data Integrity : Implement encrypted ELN (Electronic Lab Notebook) systems for traceability and reproducibility .

- Reaction Optimization : Apply ICReDD’s hybrid computational-experimental workflows for rapid condition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.